5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride

Catalog No.
S6897751
CAS No.
2866334-42-9
M.F
C5H6BrClN2O2
M. Wt
241.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hy...

CAS Number

2866334-42-9

Product Name

5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride

IUPAC Name

5-bromo-1-methylimidazole-4-carboxylic acid;hydrochloride

Molecular Formula

C5H6BrClN2O2

Molecular Weight

241.47 g/mol

InChI

InChI=1S/C5H5BrN2O2.ClH/c1-8-2-7-3(4(8)6)5(9)10;/h2H,1H3,(H,9,10);1H

InChI Key

YMYZTTXJOVYCCJ-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1Br)C(=O)O.Cl

Canonical SMILES

CN1C=NC(=C1Br)C(=O)O.Cl

5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H5BrN2O2C_5H_5BrN_2O_2 and a molecular weight of approximately 205.009 g/mol. This compound is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the fifth position and a carboxylic acid group at the fourth position contributes to its unique chemical properties. It is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in research and industry .

Typical of carboxylic acids and imidazole derivatives. Notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding an imidazole derivative.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to diverse functionalized imidazole derivatives.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis .

The biological activity of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been explored in several studies. It has been reported to exhibit:

  • Antimicrobial Properties: Inhibitory effects against various bacterial strains.
  • Enzyme Inhibition: Particularly, it has shown potential in inhibiting farnesyltransferase, an enzyme involved in post-translational modification of proteins, which is crucial in cancer biology .

These properties make it a candidate for further development in pharmaceutical applications.

Several methods exist for synthesizing 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride:

  • Bromination of Imidazole Derivatives: Starting from 1-methylimidazole, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via carbon dioxide insertion or through reaction with carbonyl compounds followed by hydrolysis.
  • Salt Formation: The hydrochloride form can be obtained by reacting the free base form with hydrochloric acid .

5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride finds application in various fields:

  • Pharmaceutical Research: As a building block for synthesizing bioactive compounds.
  • Agricultural Chemistry: Potential use as a fungicide or herbicide due to its biological activity.
  • Material Science: Utilized in developing new materials with specific properties owing to its unique chemical structure .

Interaction studies involving 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride have focused on its enzyme inhibition capabilities. Research indicates that it can effectively inhibit certain enzymes linked to disease pathways, particularly those involved in cancer progression. This highlights its potential as a therapeutic agent .

Several compounds share structural similarities with 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate0.89Contains two bromine atoms, altering reactivity
5-Bromo-1H-imidazole-4-carbaldehyde0.77Contains an aldehyde instead of a carboxylic acid group
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate0.73Features a pyrimidine ring, affecting biological activity
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate0.72Contains a pyridine ring, differing in electronic properties
Dimethyl 4,5-imidazoledicarboxylate0.71Two carboxylic groups enhance acidity and reactivity

These comparisons illustrate the distinctiveness of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in terms of its functional groups and potential applications in medicinal chemistry and other fields .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

239.93012 g/mol

Monoisotopic Mass

239.93012 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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